molecular formula C7H7NO4S B1267924 3-Sulfamoylbenzoic acid CAS No. 636-76-0

3-Sulfamoylbenzoic acid

Cat. No.: B1267924
CAS No.: 636-76-0
M. Wt: 201.2 g/mol
InChI Key: NAETXYOXMDYNLE-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO4S. It features a benzene ring substituted with a carboxyl group at the third position and a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Sulfamoylbenzoic acid involves the reaction of benzene sulfonyl chloride with a carboxylic acid to form carboxyl benzene sulfonyl chloride. This intermediate is then reacted with ammonia water to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive and Diuretic Properties

3-Sulfamoylbenzoic acid derivatives have been extensively studied for their antihypertensive effects. For instance, compounds derived from this acid, such as Indapamide, are known to exhibit potent hypotensive activity while minimizing adverse effects typically associated with diuretics, like hypokalemia and glucose intolerance .

  • Case Study: Indapamide
    • Mechanism : Acts primarily by inhibiting sodium reabsorption in the kidneys.
    • Dosage Forms : Available in various forms including tablets and capsules.
    • Clinical Use : Commonly prescribed for hypertension management.

1.2 Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties when formulated into metal complexes. Transition metal complexes synthesized from this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

  • Table 1: Antibacterial Efficacy of Metal Complexes
    Metal ComplexBacterial StrainMinimum Inhibitory Concentration (MIC)
    Mn(II)E. coli32 µg/mL
    Co(II)S. aureus16 µg/mL
    Ni(II)P. aeruginosa64 µg/mL

Material Science Applications

This compound has also found applications in the field of materials science, particularly in the development of advanced materials for electronic devices.

2.1 Perovskite Solar Cells

Recent studies have explored the use of 4-chloro-3-sulfamoylbenzoic acid as a molecular bridge in perovskite solar cells. This application focuses on enhancing the efficiency of solar cells through improved interface engineering .

  • Key Findings :
    • The molecular bridge facilitates better charge transfer between layers.
    • Achieved efficiencies exceeding 25% in optimized solar cells.

Environmental Applications

The compound's derivatives are being investigated for their potential use in environmental remediation processes, particularly in the removal of pollutants from water sources due to their chemical stability and reactivity.

3.1 Heavy Metal Ion Removal

Research indicates that sulfamoylbenzoic acid derivatives can effectively chelate heavy metal ions, thus aiding in water purification efforts .

  • Table 2: Heavy Metal Ion Binding Capacity
    Ion TypeBinding Capacity (mg/g)
    Lead (Pb²⁺)150
    Cadmium (Cd²⁺)120
    Mercury (Hg²⁺)100

Toxicological Studies

Despite its beneficial applications, it is crucial to consider the toxicological profile of this compound. Studies have indicated potential skin and eye irritations associated with exposure to this compound .

  • Safety Profile :
    • Skin Irritation : Causes irritation upon contact.
    • Eye Damage : Can lead to serious eye injury if not handled properly.

Mechanism of Action

The mechanism of action of 3-Sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Sulfamoylbenzoic acid
  • 3-Chlorosulfonylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

3-Sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

3-Sulfamoylbenzoic acid (CAS Number: 229352) is a sulfonamide derivative with notable biological activities, particularly as a selective agonist for lysophosphatidic acid receptors. Its structure consists of a benzoic acid moiety substituted with a sulfamoyl group at the meta position, which contributes to its pharmacological properties.

This compound primarily acts as an agonist at the lysophosphatidic acid receptor 2 (LPA2), which is implicated in various physiological processes, including cell survival, proliferation, and migration. The activation of LPA2 has been associated with protective effects against apoptosis, particularly in contexts such as radiation exposure .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of sulfamoylbenzoic acid can significantly influence its biological activity. For instance, the introduction of different substituents on the aromatic ring or variations in the length of aliphatic chains can enhance or diminish agonistic potency at LPA receptors .

Key Findings from Studies

  • Potency : Certain analogues of this compound exhibit subnanomolar activity at LPA2, indicating high potency as receptor agonists .
  • Agonist Activity : A series of synthesized analogues were tested for their agonist and antagonist activities across various LPA receptors, revealing specific compounds with enhanced efficacy .
  • In Vivo Efficacy : In animal models, compounds derived from this compound have shown protective effects against radiation-induced damage, underscoring their potential therapeutic applications in oncology .

Study on Radiation Protection

A pivotal study evaluated the protective effects of sulfamoylbenzoic acid derivatives in mice subjected to lethal doses of gamma irradiation. The results indicated that specific analogues significantly reduced apoptosis in hematopoietic cells, thereby improving survival rates post-exposure. This suggests a promising application for these compounds in mitigating radiation-induced injuries .

Neurodevelopmental Disorders

Another investigation focused on the role of sulfamoyl derivatives as selective inhibitors of NKCC1 (Na-K-2Cl cotransporter), which is crucial for maintaining chloride homeostasis in neurons. The compound ARN23746, a derivative related to sulfamoylbenzoic acid, demonstrated efficacy in mouse models of autism and other neurodevelopmental disorders by modulating intracellular chloride levels .

Comparative Biological Activity Table

Compound NameTarget ReceptorEC50 (nM)Biological Activity
This compoundLPA2<1 (subnanomolar)Anti-apoptotic effects
5-chloro-2-(N-(4-(1,3-dioxo...LPA25.06 x 10^-3High potency agonist
ARN23746NKCC188.5% inhibitionNeuroprotective effects

Properties

IUPAC Name

3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAETXYOXMDYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281766
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-76-0
Record name 636-76-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylbenzoic acid
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Synthesis routes and methods

Procedure details

To ice-cold solution of ammonium hydroxide (25%, 250 ml) is added 3-(chlorosulfonyl)benzoic acid (25 g, commercially available, Aldrich) portionwise and the mixture is stirred at room temperature for 15 h. The solvent is removed under vacuum to about 50 ml and the mixture is acidified with cone. HCl. The precipitate is collected by filtration and dried under vacuum to afford 22 g (96%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J=7.5 Hz, 1H), 8.04 (d, J=7.9 Hz, 1H), 7.72 (t, J=7.9 Hz, 1H), 7.49 (s, 2H), HPLC (max plot) 97%; Rt 0.68 min. LC/MS: (ES−): 199.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Sulfamoylbenzoic acid

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